molecular formula C9H10O3 B370764 Acetovanillone CAS No. 498-02-2

Acetovanillone

Cat. No.: B370764
CAS No.: 498-02-2
M. Wt: 166.17 g/mol
InChI Key: DFYRUELUNQRZTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Apocynin can be synthesized through various methods. One common synthetic route involves the methylation of 4-hydroxyacetophenone using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone .

Industrial Production Methods: Industrial production of apocynin often involves the extraction from plant sources such as Picrorhiza kurroa, a small plant that grows at high altitudes in the western Himalayas . The extraction process includes drying and grinding the plant material, followed by solvent extraction using alcohol or other suitable solvents.

Chemical Reactions Analysis

Types of Reactions: Apocynin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of apocynin, such as its nitrone derivative, which has shown improved pharmacokinetic behavior .

Biological Activity

Acetovanillone, also known as apocynin, is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀O₃
  • Structural Features : this compound is characterized by a methoxy group and a hydroxyl group on the aromatic ring, making it structurally related to vanillin.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It functions as a natural NADPH oxidase inhibitor, which plays a crucial role in reducing oxidative stress and inflammation.

Key Mechanisms:

  • NADPH Oxidase Inhibition : this compound prevents the activity of NADPH oxidase, reducing the production of reactive oxygen species (ROS) and thereby mitigating oxidative damage .
  • Regulation of Signaling Pathways : It modulates key signaling pathways such as PI3K/Akt/mTOR and Nrf2, which are involved in cellular survival and antioxidant responses .

Biological Activities

  • Antioxidant Activity :
    • This compound has been shown to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to its protective effects against oxidative stress .
  • Anti-inflammatory Effects :
    • In animal models, this compound significantly reduces markers of inflammation and tissue damage. For instance, it has been demonstrated to prevent cyclophosphamide-induced acute lung injury by downregulating pro-inflammatory cytokines .
  • Cardioprotective Effects :
    • Studies indicate that this compound can protect against myocardial injury induced by isoprenaline. It inhibits pathological changes such as myocardial cell necrosis and fibrosis formation .
  • Synergistic Anticancer Effects :
    • When combined with chemotherapeutic agents like cisplatin, this compound enhances cancer cell killing efficacy, suggesting its potential as an adjunct treatment in cancer therapy .

Case Studies and Experimental Evidence

  • Acute Lung Injury Model :
    • A study involving Wistar rats showed that administration of this compound (100 mg/kg) for ten days significantly reduced lung injury markers following cyclophosphamide treatment. Histopathological analysis revealed decreased lipid peroxidation and improved antioxidant enzyme levels in treated animals .
  • Myocardial Injury Model :
    • In a mouse model of myocardial injury induced by isoprenaline, this compound demonstrated significant protective effects against cardiac damage. The administration resulted in reduced fibrosis and inflammatory cell infiltration, confirming its cardioprotective properties at the molecular level .
  • Combination Therapy in Cancer :
    • Research highlighted the enhanced anticancer effects when this compound was used alongside cisplatin in vitro, indicating its potential role in improving therapeutic outcomes for cancer patients .

Data Summary

Biological ActivityMechanism of ActionExperimental ModelKey Findings
AntioxidantNADPH oxidase inhibitionRat lung injury modelReduced oxidative stress markers
Anti-inflammatoryModulation of inflammatory cytokinesRat lung injury modelDecreased pro-inflammatory cytokines
CardioprotectiveInhibition of myocardial necrosisMouse myocardial injury modelReduced fibrosis and cell necrosis
AnticancerSynergistic effect with cisplatinIn vitro cancer cell linesEnhanced cytotoxicity against cancer cells

Q & A

Basic Research Questions

Q. What are the key analytical methodologies for identifying and quantifying acetovanillone in lignin depolymerization mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used due to its sensitivity for phenolic compounds. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) and mass spectrometry (MS) are essential. Calibration curves with authentic standards ensure quantification accuracy. Researchers should validate methods using spike-recovery experiments to account for matrix effects in lignin-derived samples .

Q. How can researchers optimize synthetic routes for this compound derivatives to study structure-activity relationships?

  • Methodological Answer : Start with regioselective acetylation of vanillin using acetic anhydride under acidic catalysis. For derivatives, employ electrophilic substitution (e.g., nitration, halogenation) or reduction of the ketone group. Reaction conditions (temperature, solvent, catalyst) must be systematically varied, and products characterized via TLC, NMR, and IR spectroscopy. Pilot-scale trials should include purity assessments (e.g., elemental analysis) to minimize side products .

Q. What experimental controls are critical when assessing this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use buffered solutions (pH 2–12) and incubate at controlled temperatures (e.g., 25°C, 37°C, 60°C). Include negative controls (no this compound) to detect background interference. Monitor degradation via UV-Vis spectrophotometry at 280 nm and confirm by HPLC. Kinetic studies should calculate half-lives using first-order models, with triplicate runs to assess reproducibility .

Advanced Research Questions

Q. How can microbial catabolic pathways for this compound (e.g., in Sphingobium sp. SYK-6) be leveraged to improve lignin valorization efficiency?

  • Methodological Answer : Heterologous expression of acvABCDEF genes in robust hosts like Pseudomonas spp. enables conversion of this compound to vanilloyl acetic acid, a precursor for cis,cis-muconic acid. Optimize codon usage and promoter strength for host compatibility. Use fed-batch fermentation with lignin-rich media to assess yield. Metabolomic profiling (LC-MS/MS) and RNA-seq can identify bottlenecks in pathway flux .

Q. What strategies resolve contradictions in reported this compound degradation rates across different bacterial strains?

  • Methodological Answer : Conduct comparative genomic analysis to identify strain-specific catabolic gene clusters. Use isogenic mutants (e.g., ΔacvAB) to validate gene function. Control for extracellular enzyme secretion via centrifugation/filtration of culture supernatants. Statistical tools (ANOVA with post-hoc tests) should analyze inter-strain variability, ensuring sample sizes (n ≥ 6) meet power analysis thresholds .

Q. How can researchers design co-culture systems to address this compound toxicity in mono-cultures during lignin bioprocessing?

  • Methodological Answer : Pair this compound-degrading strains (e.g., Sphingobium SYK-6) with detoxification specialists (e.g., Rhodococcus spp.). Use compartmentalized bioreactors to separate growth phases. Monitor quorum sensing and metabolite exchange via LC-MS. Kinetic modeling (e.g., Monod equations) can predict optimal inoculation ratios and dilution rates to balance toxicity and productivity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s inhibitory effects on microbial consortia?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate IC50_{50} values with 95% confidence intervals via bootstrapping. Account for batch effects (e.g., media lot variability) using mixed-effects models. Include positive controls (e.g., known inhibitors) and validate with resazurin-based viability assays .

Q. Methodological Frameworks

Q. How to apply the PICO framework to formulate a research question on this compound’s role in lignin-to-chemicals conversion?

  • Population : Lignin-derived mixtures.
  • Intervention : Microbial catabolism of this compound.
  • Comparison : Chemical catalysis vs. biological funneling.
  • Outcome : Yield of cis,cis-muconic acid.
  • Time : Fed-batch fermentation over 72 hours.
  • Example Question : "Does Sphingobium SYK-6-mediated this compound catabolism increase cis,cis-muconic acid yield by ≥20% compared to alkaline depolymerization in lignin valorization?" .

Q. What FINER criteria ensure a feasible research question on this compound’s metabolic engineering?

  • Feasible : Access to gene-editing tools (CRISPR-Cas9) and bioreactors.
  • Interesting : Addresses lignin’s underutilization in biorefineries.
  • Novel : First study to combine acvABCDEF with aroY in Pseudomonas.
  • Ethical : Compliance with biosafety protocols (BSL-2).
  • Relevant : Aligns with DOE’s renewable chemicals goals .

Q. Data Management and Reporting

Q. How to structure a research manuscript on this compound to meet journal standards (e.g., Entomologia Generalis)?

  • Abstract : State hypothesis, methods (e.g., "HPLC and RNA-seq"), key findings (yield improvements), and significance.
  • Introduction : Link this compound’s role in lignin depolymerization to renewable chemicals.
  • Methods : Detail strain engineering (GenBank accession numbers) and statistical tests (ANOVA, p<0.05).
  • Results : Highlight pathway flux maps and dose-response curves.
  • Discussion : Contrast results with prior studies on vanillin catabolism .

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYRUELUNQRZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060097
Record name Acetovanillone
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Molecular Weight

166.17 g/mol
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CAS No.

498-02-2
Record name Acetovanillone
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Record name Ethanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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